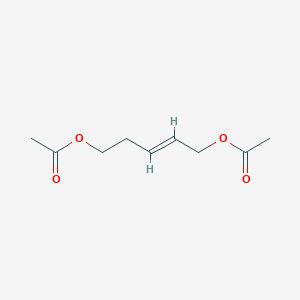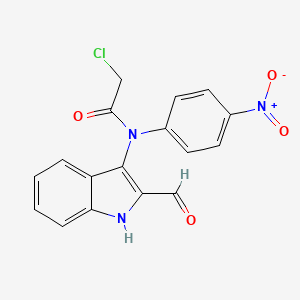
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- is a complex organic compound that features a benzimidazole moiety, a hydrazinecarbothioamide group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the ethyl linker: This step might involve alkylation reactions using ethyl halides.
Attachment of the hydrazinecarbothioamide group: This can be done by reacting hydrazine derivatives with isothiocyanates.
Incorporation of the chlorophenyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the hydrazine group to other functional groups.
Reduction: Reduction reactions could target the benzimidazole or chlorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Hydrazine derivatives: Often studied for their potential as therapeutic agents.
Chlorophenyl compounds: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
78772-46-0 |
|---|---|
Formule moléculaire |
C16H16ClN5S |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-chlorophenyl)thiourea |
InChI |
InChI=1S/C16H16ClN5S/c17-11-5-1-2-6-12(11)21-16(23)22-18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8,18H,9-10H2,(H,19,20)(H2,21,22,23) |
Clé InChI |
USYCZTOVTXPBEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCNNC(=S)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)








![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)


